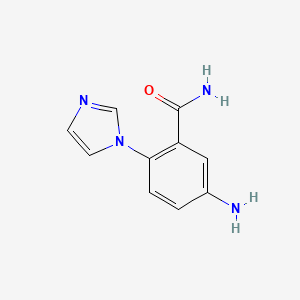
5-amino-2-(1H-imidazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antiviral Applications
A study by Hamdouchi et al. (1999) explored 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to benzimidazoles, for their potential as antiviral agents. The imidazo ring in these compounds, similar to 5-amino-2-(1H-imidazol-1-yl)benzamide, was synthesized from aminopyridine, indicating a potential application in antiviral therapies (Hamdouchi et al., 1999).
Antineoplastic Activity
Cholody et al. (1996) investigated the synthesis of 5-amino-substituted derivatives of imidazoacridinones, showing potent in vivo activity against murine P388 leukemia. This suggests that compounds like 5-amino-2-(1H-imidazol-1-yl)benzamide may have applications in cancer treatment, particularly in leukemia (Cholody et al., 1996).
Dopamine D2 Receptor Binding
Thurkauf et al. (1995) designed a series of 2-phenyl-4-(aminomethyl)imidazoles as analogs of dopamine D2 selective benzamide antipsychotics. This research indicates the relevance of compounds similar to 5-amino-2-(1H-imidazol-1-yl)benzamide in the development of new antipsychotic drugs (Thurkauf et al., 1995).
Antimicrobial and Antioxidant Activities
Yang et al. (2015) isolated new benzamide compounds from endophytic Streptomyces, which included structures similar to 5-amino-2-(1H-imidazol-1-yl)benzamide. They found these compounds to have antimicrobial and antioxidant activities, suggesting potential applications in these areas (Yang et al., 2015).
Antiulcer Agents
Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. This suggests that derivatives of imidazole, like 5-amino-2-(1H-imidazol-1-yl)benzamide, could be explored for their antiulcer properties (Starrett et al., 1989).
Antiviral Activity Against Avian Influenza
Hebishy et al. (2020) reported on the synthesis of benzamide-based 5-aminopyrazoles showing significant antiviral activities against bird flu influenza (H5N1). This indicates the potential of 5-amino-2-(1H-imidazol-1-yl)benzamide and related compounds in treating avian influenza (Hebishy et al., 2020).
Future Directions
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include 5-amino-2-(1h-imidazol-1-yl)benzamide, have a broad range of biological activities . They are known to interact with various biological targets, leading to their diverse therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The exact interaction of 5-amino-2-(1H-imidazol-1-yl)benzamide with its targets would depend on the specific biological target and the context of the interaction.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .
properties
IUPAC Name |
5-amino-2-imidazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-7-1-2-9(8(5-7)10(12)15)14-4-3-13-6-14/h1-6H,11H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFYGVCMEJKGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)N)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-(1H-imidazol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2560847.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2560848.png)
![1,3-dimethyl-5-{[4-(2-pyrazinyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2560849.png)
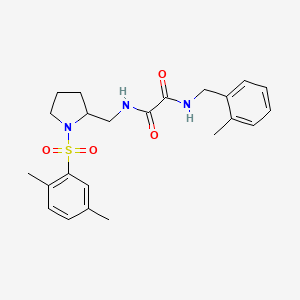
![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate](/img/structure/B2560851.png)
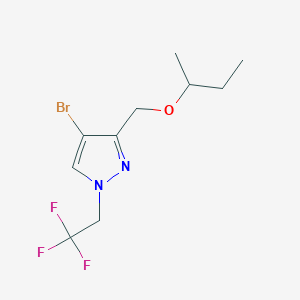
![3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B2560854.png)
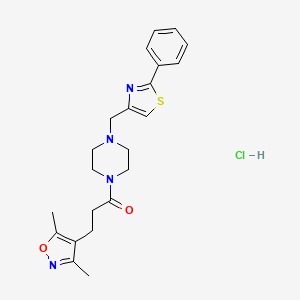
![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2560860.png)
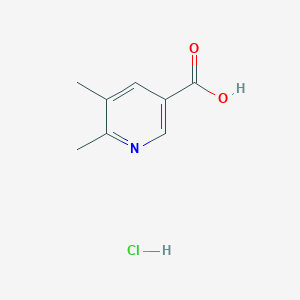
![2-((2-fluorobenzyl)thio)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2560862.png)
![2-[(4-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2560863.png)
![N-(4-cyanophenyl)-3-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2560867.png)